N-[2-(3,4-dimethoxyphenyl)-4-oxochromen-6-yl]acetamide
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Overview
Description
N-[2-(3,4-dimethoxyphenyl)-4-oxochromen-6-yl]acetamide is a synthetic organic compound with potential applications in various fields of scientific research. This compound features a chromenone core structure substituted with a dimethoxyphenyl group and an acetamide moiety, which contributes to its unique chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3,4-dimethoxyphenyl)-4-oxochromen-6-yl]acetamide typically involves multi-step organic reactions. One common method includes the following steps :
Starting Materials: 3,4-dimethoxybenzaldehyde and 4-hydroxycoumarin.
Condensation Reaction: The initial step involves the condensation of 3,4-dimethoxybenzaldehyde with 4-hydroxycoumarin in the presence of a base such as sodium hydroxide to form the intermediate 3,4-dimethoxychalcone.
Cyclization: The intermediate undergoes cyclization in the presence of an acid catalyst to form the chromenone core.
Acetylation: The final step involves the acetylation of the chromenone derivative with acetic anhydride to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[2-(3,4-dimethoxyphenyl)-4-oxochromen-6-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the acetamide moiety, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted analogs, each with distinct chemical and potentially biological properties.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases, such as cancer and neurodegenerative disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(3,4-dimethoxyphenyl)-4-oxochromen-6-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by modulating enzyme activity, binding to receptors, or interfering with cellular signaling pathways. Detailed studies are required to elucidate the exact molecular mechanisms and targets involved.
Comparison with Similar Compounds
Similar Compounds
- N-(3,4-dimethoxyphenethyl)-2-(3,4-dimethoxyphenyl)acetamide
- N-(3,4-dimethoxyphenethyl)-phenyl acetamide
Uniqueness
N-[2-(3,4-dimethoxyphenyl)-4-oxochromen-6-yl]acetamide is unique due to its chromenone core structure, which imparts distinct chemical properties and potential biological activities compared to other similar compounds
Properties
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)-4-oxochromen-6-yl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO5/c1-11(21)20-13-5-7-16-14(9-13)15(22)10-18(25-16)12-4-6-17(23-2)19(8-12)24-3/h4-10H,1-3H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLDMAMVPYILKJW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC2=C(C=C1)OC(=CC2=O)C3=CC(=C(C=C3)OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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